molecular formula C7H3BrClF3O3S B2894556 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 883146-06-3

3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2894556
CAS No.: 883146-06-3
M. Wt: 339.51
InChI Key: VYGXKXBCLAWISQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₃BrClF₃O₃S and an approximate molecular weight of 342.52 g/mol (calculated). This compound features a sulfonyl chloride group at position 1, a bromine atom at position 3, and a trifluoromethoxy (-OCF₃) group at position 4 on the benzene ring. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, which have applications in medicinal chemistry and materials science .

The bromo and trifluoromethoxy substituents likely enhance electrophilicity at the sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols.

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXKXBCLAWISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-trifluoromethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:

  • Substitution Reactions : The sulfonyl chloride group can be substituted with various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives and sulfonate esters.
  • Coupling Reactions : The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Biology

In biological research, 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is utilized for developing bioactive compounds and probes. Its structural characteristics enhance its potential for biological interactions, making it valuable for:

  • Anticancer Research : Compounds derived from this sulfonyl chloride have shown promising anticancer activity. For example, sulfonamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with studies indicating effective cytotoxicity against various human cancer cell lines.

Medicine

This compound acts as an intermediate in the synthesis of pharmaceutical agents. Its applications include:

  • Drug Development : It is used in the synthesis of anti-inflammatory and anticancer drugs. The presence of the trifluoromethoxy group increases lipophilicity, potentially improving pharmacokinetic properties.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the creation of fluorinated compounds which are essential in agrochemicals and other industrial products.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with derivatives of this compound:

  • Antibacterial Activity : Research indicates that sulfonamide derivatives can inhibit growth in bacterial strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL against E. coli.
  • Anticancer Activity : In vitro studies demonstrated that modifications to the aryl sulfonamide moiety significantly influence antiproliferative activity. For instance:
    • Compounds exhibiting structural similarities showed GI50 values ranging from 3.1 to 11 µM against breast (MCF-7) and pancreatic cancer cells (BxPC-3).

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC) / GI50 Value
AntibacterialE. coli6.25 µg/mL
AnticancerMCF-7 (breast cancer)3.1 - 11 µM
BxPC-3 (pancreatic cancer)3.1 - 11 µM

Mechanism of Action

The mechanism of action of 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs, focusing on substituent effects, molecular weights, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications Source
3-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₃BrClF₃O₃S 342.52 (calculated) Br (C3), -OCF₃ (C4) Not available High electrophilicity; potential for sulfonamide synthesis Target
3-Chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₃S 295.07 Cl (C3), -OCF₃ (C4) EN300-263330 Commercial availability (Enamine Ltd.); used in medicinal chemistry [3]
3-Nitro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₃ClF₃NO₅S 314.62 NO₂ (C3), -OCF₃ (C4) 1351094-07-9 Nitro group enhances electrophilicity; used in inhibitor design [8]
3-(Trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₄ClF₃O₃S 260.62 -OCF₃ (C3) 220227-84-9 95% purity; positional isomer of target compound [15]
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride C₁₄H₉Cl₂F₃O₄S 409.19 Benzyloxy group with Cl and -OCF₃ substituents Not available White solid; synthesized via nucleophilic substitution (76% yield) [1]

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 883146-06-3, is characterized by a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features:

  • A bromine substituent at the 3-position.
  • A trifluoromethoxy group at the 4-position.
  • A sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

The presence of electron-withdrawing groups like trifluoromethoxy enhances the electrophilicity of the sulfonyl chloride, making it a potent electrophile in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins involved in signaling pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity.

Inhibition Studies

Research indicates that compounds containing sulfonyl chloride groups exhibit significant inhibitory effects on various enzymes. For instance, studies on arylsulfonamides demonstrate that modifications to the aryl ring can lead to varying degrees of antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance or diminish biological activity.

CompoundIC50 (nM)Target
This compoundTBDVarious enzymes
TASIN-13.2Colon cancer cells
Other analogs<5DLD-1 colon cancer cells

Case Studies

  • Colon Cancer Cell Lines : In a study evaluating TASIN analogs, it was found that modifications similar to those in this compound resulted in significant inhibition of tumor growth in DLD-1 colon cancer cell lines. The presence of halogen and trifluoromethoxy groups was crucial for enhancing potency, with some compounds exhibiting IC50 values as low as 30 pM .
  • Dopamine Receptor Interactions : Although primarily focused on different scaffolds, research into dopamine receptor agonists has shown that similar structural motifs can yield compounds with high selectivity and potency for specific receptors. The incorporation of trifluoromethoxy groups often improves binding affinity and selectivity, suggesting potential applications in neuropharmacology .

Toxicological Profile

The compound is associated with several safety concerns:

  • Skin Corrosion : Classified as causing severe skin burns.
  • Eye Damage : Can cause serious eye damage upon contact.
  • Respiratory Irritation : Inhalation may lead to respiratory issues .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride?

  • Method : The compound is typically synthesized via sequential functionalization of the benzene ring. Key steps include:

Sulfonation : Introduction of the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid.

Bromination : Electrophilic bromination at the 3-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS).

Trifluoromethoxy Introduction : The trifluoromethoxy group (-OCF₃) is introduced via Ullmann coupling or nucleophilic aromatic substitution with trifluoromethyl hypofluorite.

Chlorination : Conversion of the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂ under anhydrous conditions.
Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from non-polar solvents .

Q. What purification techniques are effective for isolating this compound?

  • Method : Due to its sensitivity to hydrolysis, purification requires anhydrous conditions. Common methods include:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) to remove byproducts.
  • Recrystallization : From dichloromethane/hexane mixtures at low temperatures.
  • Distillation : For large-scale preparations, short-path distillation under reduced pressure (50–100°C, 0.1–1 mmHg) minimizes decomposition .

Q. What are the primary reaction pathways for this sulfonyl chloride?

  • Method : The sulfonyl chloride group reacts with nucleophiles:

  • Sulfonamides : Reaction with amines (e.g., primary/secondary amines) in dry THF or DCM, yielding sulfonamide derivatives.
  • Sulfonate Esters : Alcohols or phenols in the presence of a base (e.g., pyridine) form sulfonate esters.
  • Cross-Coupling : The bromo substituent enables Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Advanced Questions

Q. How do electron-withdrawing substituents (-Br, -OCF₃) influence the compound’s reactivity?

  • Method : Computational studies (DFT) and Hammett parameters indicate:

  • The -OCF₃ group increases the electrophilicity of the sulfonyl chloride via inductive effects, accelerating nucleophilic substitutions.
  • The bromo group directs further electrophilic substitutions (e.g., cross-coupling) to the para position.
    Kinetic studies in DMSO show a 2.5-fold rate increase in sulfonamide formation compared to non-halogenated analogs .

Q. What strategies mitigate hydrolysis during reactions involving this compound?

  • Method :

  • Moisture Control : Use Schlenk lines or gloveboxes; solvents must be dried over molecular sieves.
  • Temperature : Reactions performed at 0–5°C reduce hydrolysis rates.
  • Additives : Scavengers like activated 4Å molecular sieves or anhydrous MgSO₄ trap trace water.
  • In Situ Generation : Prepare sulfonyl chloride immediately before use via sulfonic acid chlorination .

Q. How can computational modeling optimize reaction conditions for this compound?

  • Method :

  • DFT Calculations : Predict transition-state energies for nucleophilic substitutions, guiding solvent selection (e.g., THF vs. DCM).
  • Molecular Dynamics : Simulate steric effects of the trifluoromethoxy group on coupling reactions.
  • Machine Learning : Train models on similar brominated sulfonyl chlorides to predict optimal Pd catalyst loading (typically 2–5 mol%) .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

  • Method :

  • NMR : ¹H/¹³C/¹⁹F NMR in CDCl₃ to confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to -SO₂Cl).
  • HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm regiochemistry and bond angles .

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